H-Val-Met-OH

描述

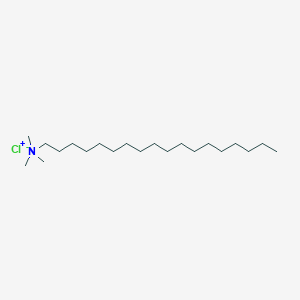

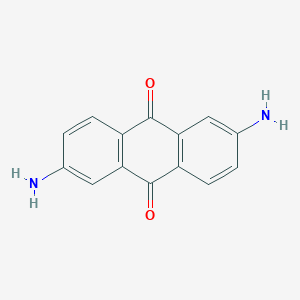

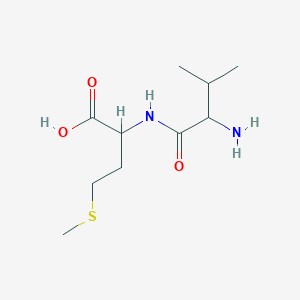

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid is a dipeptide formed from the amino acids L-valine and L-methionine.

科学研究应用

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and stability.

Biology: It serves as a substrate for studying enzyme activity and protein interactions.

Medicine: (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid derivatives are explored for their potential therapeutic effects, including antioxidant properties.

Industry: It is used in the production of peptide-based materials and as a component in nutritional supplements .

作用机制

Target of Action

Valyl-Methionine, also known as H-Val-Met-OH or (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, is a dipeptide containing free N-terminal methionine . It exhibits activity against cDNA expressing Flavin-containing monooxygenase (FMO) 1 and FMO3 . These enzymes are involved in the oxidation of various drugs and xenobiotics .

Mode of Action

It is known that it interacts with fmo1 and fmo3 . These enzymes are involved in the oxidation of various drugs and xenobiotics . The interaction of Valyl-Methionine with these enzymes could potentially alter their activity, leading to changes in the metabolism of certain substances within the body .

Biochemical Pathways

Valyl-Methionine is involved in the metabolism of methionine, an essential amino acid . Methionine is salvaged from 5’methylthioadenosine (MTA), a toxic metabolite produced during polyamine biosynthesis . Changes in MTAP expression and increased polyamine levels have been implicated in cancer growth and development .

Pharmacokinetics

A study on a similar compound, met-val-lys, showed that it could be used to lower kidney uptake of 68ga-labeled dota-conjugated peptides and peptidomimetics . The compound was effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond, and the radio-metabolite was rapidly excreted via the renal pathway with minimal kidney retention .

Result of Action

The result of Valyl-Methionine’s action is likely dependent on the specific context in which it is used. For example, in the context of cancer treatment, it could potentially inhibit the growth of cancer cells by altering the metabolism of certain substances within the body .

生化分析

Biochemical Properties

H-Val-Met-OH interacts with enzymes such as Flavin-containing monooxygenase (FMO) 1 and FMO3 . These interactions are crucial for its biochemical activity. The compound is oxidized by human FMO3, which is expressed by cDNA . This interaction suggests that this compound plays a role in the sulfoxidation reactions of methionine .

Cellular Effects

In cellular processes, this compound has been shown to promote the growth of neuritis in PC12 cells This suggests that the compound influences cell function by promoting neurite outgrowth

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FMO1 and FMO3 enzymes. It is oxidized by these enzymes, suggesting a role in enzyme activation

Metabolic Pathways

It is known to interact with FMO1 and FMO3 enzymes , suggesting a role in the sulfoxidation reactions of methionine

准备方法

Synthetic Routes and Reaction Conditions

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid can be synthesized through peptide bond formation between L-valine and L-methionine. The synthesis typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. Protecting groups are often used to prevent unwanted reactions at the amino and carboxyl termini of the amino acids .

Industrial Production Methods

Industrial production of (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .

化学反应分析

Types of Reactions

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions typically occur under mild conditions to preserve the integrity of the peptide bond .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid .

相似化合物的比较

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid can be compared with other dipeptides such as:

Valyl-Leucine: Similar in structure but lacks the sulfur atom, resulting in different chemical reactivity.

Methionyl-Valine: The reverse sequence of (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, which may exhibit different biological activity due to the position of the amino acids.

Valyl-Alanine: Another dipeptide with different side chain properties, affecting its solubility and reactivity

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid stands out due to the presence of the sulfur-containing methionine residue, which imparts unique chemical and biological properties.

属性

CAS 编号 |

14486-09-0 |

|---|---|

分子式 |

C10H20N2O3S |

分子量 |

248.34 g/mol |

IUPAC 名称 |

2-[(2-amino-3-methylbutanoyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C10H20N2O3S/c1-6(2)8(11)9(13)12-7(10(14)15)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15) |

InChI 键 |

YSGSDAIMSCVPHG-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)N |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+] |

规范 SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)N |

Key on ui other cas no. |

14486-09-0 |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Valyl-Methionine dipeptide influence its interaction with DNA?

A: Research suggests that the formation of specific hydrogen bonds within the Valyl-Methionine dipeptide contributes to its ability to interact with DNA []. The study highlights the significance of hydrogen bonds between N1 and H17, and between H17 and O25 in the Valyl(B)-Methionine(B) conformation for enhancing the molecule's stability and its potential to bind with DNA. While the exact mechanism of interaction requires further investigation, this finding underscores the importance of structural conformation in dictating biological activity.

Q2: What computational methods were used to study Valyl-Methionine dipeptide and its interaction with DNA?

A: The study employed Density Functional Theory (DFT) at the B3LYP level with various basis sets to optimize the geometric parameters of different Valyl-Methionine conformations []. Vibrational spectral analysis was conducted using the 6-311++G(d,p) basis set, and Potential Energy Distribution (PED) analysis was performed using the MOLVIB program to assign vibrational modes. Molecular electrostatic potential map analysis and dipole moment calculations provided further insights into the molecule's properties. Finally, in silico molecular docking studies were performed to investigate the interaction of Valyl-Methionine with DNA. These computational approaches offered a comprehensive understanding of the dipeptide's structure and its potential to interact with biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)